5-(4-Ethylphenyl)-1,3-oxazole-4-carboxamide
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Overview
Description
5-(4-Ethylphenyl)oxazole-4-carboxamide is a chemical compound belonging to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethylphenyl)oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylbenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Ethylphenyl)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids, while reduction can produce oxazole-4-carboxamides .
Scientific Research Applications
5-(4-Ethylphenyl)oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(4-Ethylphenyl)oxazole-4-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Aleglitazar: An antidiabetic compound with an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness: 5-(4-Ethylphenyl)oxazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylphenyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets .
Properties
CAS No. |
89205-12-9 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
5-(4-ethylphenyl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c1-2-8-3-5-9(6-4-8)11-10(12(13)15)14-7-16-11/h3-7H,2H2,1H3,(H2,13,15) |
InChI Key |
DESVPIPCCMFTOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(N=CO2)C(=O)N |
Origin of Product |
United States |
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